molecular formula C13H22O3 B13650615 Methyl 4-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13650615
M. Wt: 226.31 g/mol
InChI Key: GPGIASUOVDWLLN-UHFFFAOYSA-N
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Description

Methyl 4-tert-butyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C13H22O3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of sodium hydride (NaH) and trimethylsulfonium iodide in a solvent like dimethylformamide (DMF) at low temperatures . The reaction mixture is then stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific tert-butyl and ester functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 4-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C13H22O3/c1-12(2,3)9-7-5-6-8-13(9)10(16-13)11(14)15-4/h9-10H,5-8H2,1-4H3

InChI Key

GPGIASUOVDWLLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC12C(O2)C(=O)OC

Origin of Product

United States

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